Jaspaquinol

Description

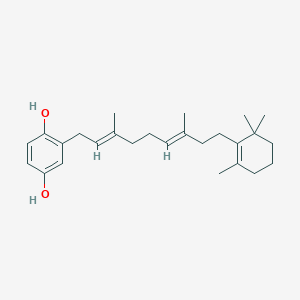

Structure

3D Structure

Properties

Molecular Formula |

C26H38O2 |

|---|---|

Molecular Weight |

382.6 g/mol |

IUPAC Name |

2-[(2E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]benzene-1,4-diol |

InChI |

InChI=1S/C26H38O2/c1-19(11-13-22-18-23(27)14-16-25(22)28)8-6-9-20(2)12-15-24-21(3)10-7-17-26(24,4)5/h9,11,14,16,18,27-28H,6-8,10,12-13,15,17H2,1-5H3/b19-11+,20-9+ |

InChI Key |

KUTRNQZRJBENDY-ZQYJZOSASA-N |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC2=C(C=CC(=C2)O)O)/C)/C |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2=C(C=CC(=C2)O)O)C)C |

Synonyms |

jaspaquinol |

Origin of Product |

United States |

Origin, Isolation, and Synthetic Approaches to Jaspaquinol

Elucidation of Natural Occurrence and Producing Organisms

The discovery of Jaspaquinol is rooted in the exploration of marine biodiversity, a field that continues to yield a vast array of novel chemical entities.

Marine Sponge Bioprospecting and Ecological Relevance

This compound has been identified as a metabolite produced by marine sponges, which are sessile, filter-feeding organisms renowned for their production of a diverse arsenal (B13267) of secondary metabolites. vliz.benih.gov These compounds are believed to play crucial ecological roles, serving as chemical defenses against predators, pathogens, and competing organisms for space. vliz.benih.govresearchgate.net

The primary sources of this compound are sponges belonging to the genus Jaspis, notably Jaspis splendens from the order Astrophorida, and also from sponges of the genus Suberea (order Verongida). vliz.benih.govnih.govmdpi.com The production of such bioactive compounds is a key survival strategy for these soft-bodied and stationary animals in the competitive marine environment. vliz.be The presence of this compound in taxonomically distinct sponge orders suggests that the compound may be produced by associated microorganisms, a common phenomenon in sponge holobionts, though the sponge itself may also be the producer. vliz.be

Table 1: Marine Organisms Known to Produce this compound

| Producing Organism | Taxonomy | Reference(s) |

|---|---|---|

| Jaspis splendens | Phylum: Porifera, Class: Demospongiae, Order: Astrophorida, Family: Jaspidae | vliz.benih.gov |

| Suberea sp. | Phylum: Porifera, Class: Demospongiae, Order: Verongida, Family: Aplysinellidae | vliz.benih.govmdpi.com |

| Cacospongia sp. | Phylum: Porifera, Class: Demospongiae, Order: Dictyoceratida, Family: Thorectidae | biomolther.org |

Isolation Strategies from Complex Natural Extracts

The extraction of this compound from its natural sponge sources involves a multi-step process designed to separate the compound from a complex mixture of other metabolites. Traditional methods typically begin with the solvent extraction of the sponge biomass. biomolther.org This is followed by a series of chromatographic techniques to purify the target compound.

More contemporary and efficient methods, such as Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), have been successfully employed for the high-throughput extraction of marine natural products. ucsc.eduacs.orghilarispublisher.comnih.gov PLE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process while reducing solvent consumption. nih.govresearchgate.net For instance, a dried and chopped sponge specimen can be subjected to extraction with a series of solvents of varying polarity, such as hexane, dichloromethane, and methanol (B129727), to fractionate the metabolites based on their solubility. nih.govnih.gov Subsequent purification of the this compound-containing fractions is typically achieved through High-Performance Liquid Chromatography (HPLC). researchgate.net

Table 2: Overview of Isolation Strategies for this compound

| Isolation Step | Technique | Description | Reference(s) |

|---|---|---|---|

| Extraction | Solvent Extraction | The sponge material is soaked in organic solvents (e.g., ethanol, methanol, dichloromethane) to dissolve the secondary metabolites. | biomolther.org |

| Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) | A high-throughput method using pressurized solvents at elevated temperatures for rapid and efficient extraction. | ucsc.eduacs.orghilarispublisher.com | |

| Purification | Chromatography | The crude extract is subjected to various chromatographic methods, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate the pure compound. | researchgate.net |

Biosynthetic Pathway Investigations of this compound

The biosynthesis of meroterpenoids like this compound is a complex process that combines elements from different metabolic pathways. While the complete biosynthetic route for this compound has not been fully elucidated, insights can be drawn from studies of related compounds.

Precursor Incorporation Studies and Enzymatic Mechanisms

This compound is a meroterpenoid, indicating a mixed biosynthetic origin from both the terpenoid and polyketide pathways. researchopenworld.combeilstein-journals.org The proposed biosynthesis involves the condensation of a terpene precursor, likely a diterpene, with a benzenoid unit derived from the polyketide pathway. researchopenworld.comresearchgate.net

Precursor incorporation studies, a common technique to unravel biosynthetic pathways, would involve feeding isotopically labeled precursors (e.g., ¹³C-labeled acetate (B1210297) for the polyketide portion and labeled mevalonate (B85504) or a similar isoprenoid precursor for the terpene part) to the producing organism or its symbiotic microbes. researchgate.net Subsequent analysis of the labeled this compound would reveal the origin of its carbon skeleton.

The key enzymatic transformations would likely be catalyzed by a suite of enzymes including terpene cyclases, which form the cyclic terpene scaffold, and polyketide synthases (PKSs) for the construction of the aromatic moiety. researchopenworld.comnih.gov Further modifications, such as hydroxylations, are likely carried out by enzymes like cytochrome P450 monooxygenases. pnas.org

Genetic Determinants and Engineering of Biosynthetic Routes

The genes encoding the enzymes for secondary metabolite biosynthesis are often clustered together in the genome of the producing organism, forming a biosynthetic gene cluster (BGC). nih.govnih.govnih.gov Identifying the BGC for this compound would involve sequencing the genome or metagenome of the producing sponge and its associated microbes and searching for genes encoding enzymes like terpene cyclases and PKSs. pnas.orgnih.gov

To date, the specific gene cluster responsible for this compound biosynthesis has not been reported in the literature. The discovery of such a cluster would not only confirm the biosynthetic pathway but also open up possibilities for biosynthetic engineering. nih.govnih.gov By manipulating the genes within the cluster, it could be possible to produce novel analogues of this compound or to overexpress the natural compound in a heterologous host, providing a more sustainable source than collection from the wild. beilstein-journals.org

Total Synthesis and Semisynthesis of this compound and its Analogues

The chemical synthesis of this compound and its analogues is a significant area of research, driven by the need to confirm its structure, provide a sustainable supply for biological testing, and create novel derivatives with potentially improved properties.

The total synthesis of this compound has been successfully achieved, with different synthetic strategies being reported. acs.orgresearchgate.net These routes often involve the coupling of a suitably functionalized terpene-derived fragment with a benzenoid precursor. researchgate.net For example, one approach could involve a cross-coupling reaction to form the key carbon-carbon bond between the two main structural components of the molecule. researchgate.net Dearomatization strategies have also been highlighted as powerful tools in the synthesis of complex natural products like this compound. nih.gov

Furthermore, the synthesis of analogues of this compound allows for the exploration of structure-activity relationships. nih.gov By systematically modifying different parts of the molecule, chemists can identify the key pharmacophores responsible for its biological activity. This has led to the creation of a number of synthetic and semi-synthetic derivatives. nih.govgoogle.com

Retrosynthetic Analysis and Key Intermediate Identification

The design of a total synthesis for a complex molecule like this compound begins with retrosynthetic analysis, a process of conceptually breaking the target molecule down into simpler, readily available starting materials. For this compound, synthetic strategies have primarily focused on a convergent approach, where the two main structural units—the aromatic hydroquinone (B1673460) and the terpene side chain—are synthesized separately and then joined together in a key coupling step.

Two main synthetic routes have been explored. researchgate.net The first involves the use of a difunctional terpene derivative that contains different leaving groups, which allows for the sequential and selective introduction of the cyclohexenyl and benzenoid fragments. researchgate.net

A more prominently described alternative route employs a palladium-catalyzed Stille cross-coupling reaction as the cornerstone of its strategy. researchgate.net This approach disconnects the this compound structure at the sp²-sp³ carbon-carbon bond between the aromatic ring and the terpene tail. This retrosynthetic disconnection identifies two crucial building blocks:

An organostannane derivative of the hydroquinone ring .

A terpenoid fragment functionalized as an electrophile (e.g., an allylic halide or carbonate).

The terpenoid portion is often derived from a chiral pool starting material to ensure the correct absolute stereochemistry in the final product. A commonly used starting material for this purpose is (-)-sclareol, a readily available natural labdane (B1241275) diterpene. researchgate.netresearchgate.net The synthesis of other hydroquinone meroterpenoids has successfully utilized a 2,5-bis(benzyloxy)phenylmagnesium bromide, prepared from the bromination and subsequent benzylation of hydroquinone, as the aromatic coupling partner. researchgate.net The Stille reaction, known for its tolerance of various functional groups, is well-suited for joining these complex fragments late in the synthesis. libretexts.orgorganic-chemistry.org

Table 1: Key Intermediates in this compound Synthesis

| Intermediate Type | Specific Example/Class | Role in Synthesis |

|---|---|---|

| Chiral Starting Material | (-)-Sclareol | Provides the chiral backbone for the terpenoid fragment. researchgate.netresearchgate.net |

| Aromatic Coupling Partner | Organostannane derivative of hydroquinone | Nucleophile in the Stille cross-coupling reaction. libretexts.org |

| Terpenoid Coupling Partner | Functionalized terpene electrophile | Electrophile in the Stille cross-coupling reaction. researchgate.net |

| Protected Aromatic Unit | 2,5-bis(benzyloxy)phenylmagnesium bromide | An alternative aromatic nucleophile for coupling reactions. researchgate.net |

Stereoselective and Enantioselective Synthetic Methodologies

Achieving the correct three-dimensional structure is paramount in natural product synthesis, as different stereoisomers can have vastly different biological activities. ox.ac.uk The synthesis of this compound employs both enantioselective and stereoselective strategies to ensure the formation of the desired isomer.

Enantioselectivity , the control over the formation of one of two enantiomers, is primarily achieved through a chiral pool synthesis approach. nih.gov By starting with (-)-sclareol, a naturally occurring compound with defined stereocenters, the chirality is carried through the synthetic sequence to the final this compound molecule. researchgate.netresearchgate.net This strategy elegantly bypasses the need for creating chirality from achiral materials, leveraging nature's own stereochemical precision. uniprot.org

Stereoselectivity , the control over the formation of one of multiple diastereomers, is critically addressed during the key bond-forming reactions. The palladium-catalyzed Stille cross-coupling reaction is a key example of a highly stereoselective transformation in the synthesis of this compound. researchgate.net Research has shown that this reaction proceeds in a regiospecific manner and, crucially, occurs without allylic transposition. researchgate.net This means the bond between the aromatic ring and the terpene's cyclohexenyl unit is formed at the desired carbon, and the double bond within that ring does not migrate. This precise control ensures that the relative stereochemistry established from the sclareol-derived intermediate is maintained in the final product. beilstein-journals.orgspringernature.com The mechanism of the Stille reaction involves several steps, including oxidative addition, transmetalation, and reductive elimination, which under the right catalytic conditions, proceed with high fidelity, preserving the configuration of the coupling partners. libretexts.orgnih.gov

Chemoenzymatic and Biocatalytic Approaches in Synthesis

While classical organic synthesis has successfully produced this compound, modern synthetic chemistry increasingly incorporates enzymes as catalysts to perform reactions with high selectivity and under mild conditions. nih.gov Chemoenzymatic synthesis, which combines enzymatic steps with traditional chemical reactions, offers powerful solutions for constructing complex molecules like meroterpenoids. researchgate.netchemrxiv.org

Although a complete chemoenzymatic synthesis of this compound has not been explicitly detailed in the literature, established biocatalytic methods for related meroterpenoids highlight a clear path forward. A significant challenge in terpenoid synthesis is the selective oxidation of unactivated C-H bonds. researchgate.net Biocatalysis offers a premier solution to this problem. Enzymes, particularly cytochrome P450 monooxygenases (P450s), are capable of performing hydroxylations at specific sites on a complex molecular scaffold with a level of precision that is difficult to achieve with conventional chemical reagents. nih.govnih.gov For example, in a modular synthesis of other oxidized meroterpenoids, an engineered P450 enzyme was used for the highly selective biocatalytic hydroxylation of sclareolide (B1681565) (a derivative of sclareol). researchgate.net This strategy allows for the direct installation of hydroxyl groups that can serve as handles for further functionalization, streamlining the synthetic route. oup.com

Furthermore, other enzymatic transformations are highly relevant. The edible fungus Pleurotus sapidus has been shown to effect allylic oxidations on various terpenoid substrates, converting C-H bonds adjacent to double bonds into alcohols or enones. beilstein-journals.org Such a transformation could be used to modify the terpene chain of a this compound precursor. Terpene cyclases are another class of enzymes that orchestrate complex cyclization cascades to form the core structures of terpenoids, and engineered versions could potentially be used to construct the terpene skeleton of this compound from a linear precursor. nih.govnih.gov The integration of these biocatalytic C-H oxidation and cyclization strategies into a synthetic plan for this compound could significantly enhance the efficiency and elegance of its construction. chemrxiv.org

Molecular and Cellular Mechanisms of Jaspaquinol Action

Identification and Characterization of Molecular Targets

The initial steps in unraveling the mechanism of action of a bioactive compound involve the identification and characterization of its direct molecular interactors within the cell. For Jaspaquinol, this process has involved a combination of enzymatic assays, binding studies, and broader systems biology approaches.

Enzyme Inhibition Kinetics and Selectivity Profiling (e.g., Lipoxygenases)

A significant focus of this compound research has been its interaction with enzymes, particularly those involved in inflammatory pathways. Lipoxygenases (LOXs) have emerged as a key target. unigoa.ac.inepa.gov

Inhibition of Lipoxygenases: this compound has demonstrated inhibitory activity against lipoxygenases. unigoa.ac.in Specifically, it has been shown to inhibit human 15-lipoxygenase. epa.gov The half-maximal inhibitory concentration (IC50) for this inhibition has been reported to be 0.3 µM. researchgate.net The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. biomol.com

Kinetic Studies: The mode of enzyme inhibition provides valuable insights into the mechanism of interaction. Kinetic studies are employed to determine whether an inhibitor binds to the active site of the enzyme or to an allosteric site. mdpi.comeurekaselect.com While detailed kinetic analyses for this compound's inhibition of all LOX isozymes are not extensively reported in the available literature, the determination of inhibition as competitive, non-competitive, uncompetitive, or mixed is crucial for understanding its mechanism. biomol.comresearchgate.net For instance, a competitive inhibitor typically binds to the active site, directly competing with the substrate. eurekaselect.com In contrast, non-competitive inhibitors bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity. biomol.com

Selectivity: The selectivity of an inhibitor for its target enzyme over other related enzymes is a critical determinant of its potential as a therapeutic agent. researchgate.netacs.org High selectivity can minimize off-target effects. This compound's selectivity has been profiled against various lipoxygenase isoforms. While it inhibits 15-lipoxygenase, its activity against other LOX enzymes, such as 5-LOX and 12-LOX, is also a subject of investigation to establish a comprehensive selectivity profile. researchgate.netacs.orgnih.govresearchgate.net

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Human 15-Lipoxygenase | 0.3 | researchgate.net |

Receptor Binding Studies and Ligand-Protein Interactions

Beyond enzyme inhibition, the interaction of this compound with cellular receptors is another avenue for its mechanism of action. Receptor binding assays are fundamental in determining the affinity and specificity of a ligand for its receptor. revvity.comcreative-bioarray.comeurofinsdiscovery.com

Methods for Studying Interactions: Various techniques are employed to study ligand-protein interactions, including radioligand binding assays, which are considered a gold standard. eurofinsdiscovery.com These assays measure the displacement of a radiolabeled ligand by the test compound, allowing for the determination of binding affinity. eurofinsdiscovery.com Computational methods like molecular docking are also used to predict the binding mode and interactions between a ligand and a protein at the molecular level. researchgate.netcaltech.edu These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and salt bridges. bahargroup.orgbiorxiv.org

This compound's Receptor Interactions: Research has suggested that this compound may interact with α1-adrenergic receptors. unigoa.ac.in Specifically, it has been shown to displace ligand binding to these receptors, indicating a potential direct interaction. unigoa.ac.in However, detailed kinetic and affinity data for this interaction are not yet fully elucidated. Further studies are needed to characterize the nature of this binding and its functional consequences.

Proteomic and Metabolomic Approaches for Target Deconvolution

Identifying the full spectrum of molecular targets for a bioactive compound, a process known as target deconvolution, is a significant challenge in drug discovery. creative-biolabs.comnih.gov Chemical proteomics and metabolomics have emerged as powerful, unbiased approaches to address this challenge. europeanreview.orgresearchgate.net

Chemical Proteomics: These methods aim to identify the proteins that directly interact with a small molecule. nih.gov Techniques such as affinity chromatography, where the compound is immobilized to pull down its binding partners, and cellular thermal shift assays (CETSA), which measure changes in protein thermal stability upon ligand binding, are commonly used. nih.govpelagobio.com These approaches provide a global view of the potential protein targets within a complex biological system. biognosys.com

Metabolomics: This field analyzes the global profile of metabolites in a biological system. mdpi.com By observing how this compound perturbs the metabolome, researchers can infer which metabolic pathways, and therefore which enzymes, are affected. nih.govd-nb.info This "bottom-up" approach can reveal enzyme targets by identifying the accumulation or depletion of specific metabolites. nih.gov

The application of these "omics" technologies to this compound research holds the potential to uncover novel targets and provide a more comprehensive understanding of its mechanism of action beyond its known effects on lipoxygenases and adrenergic receptors.

Perturbations of Intracellular Signaling Pathways by this compound

The binding of a compound to its molecular target(s) initiates a cascade of events within the cell, leading to the perturbation of intracellular signaling pathways. These pathways are complex networks that control a multitude of cellular processes. creative-diagnostics.comnih.gov

Analysis of Kinase Cascades and Phosphorylation Events

Kinase cascades are fundamental signaling mechanisms where a series of protein kinases phosphorylate and activate one another, amplifying an initial signal. aatbio.comkhanacademy.org This process of phosphorylation, the addition of a phosphate (B84403) group to a protein, acts as a molecular switch that can alter a protein's activity, localization, or interaction with other proteins. bio-rad-antibodies.com

Key Kinase Cascades: Major kinase cascades involved in cellular regulation include the Mitogen-Activated Protein Kinase (MAPK) pathways (such as ERK, JNK, and p38), the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway. nih.govnews-medical.netresearchgate.netmdpi.com Dysregulation of these pathways is implicated in numerous diseases.

This compound's Influence: While direct, comprehensive studies detailing this compound's impact on specific kinase cascades and phosphorylation events are limited, its known inhibition of enzymes like lipoxygenases suggests potential downstream effects on these pathways. Lipoxygenase products can act as signaling molecules that influence kinase activity. nih.gov Further investigation is required to map the specific kinase cascades modulated by this compound and to identify the key phosphorylation events that are altered.

Modulation of Gene Expression and Transcriptional Networks

Ultimately, many signaling pathways converge in the nucleus to regulate gene expression, the process by which information from a gene is used to synthesize a functional product like a protein or RNA. ebi.ac.ukwikipedia.orgwikipedia.org This modulation of gene expression underlies the long-term cellular responses to a stimulus.

Transcriptional Regulation: Signaling pathways can activate or inhibit transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription. nih.gov This leads to changes in the expression levels of target genes.

This compound and Gene Expression: The anti-inflammatory effects of this compound, likely mediated in part by its inhibition of lipoxygenases, suggest that it may modulate the expression of genes involved in inflammation. dokumen.pub Lipoxygenase pathways are known to influence the activity of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory cytokines. scispace.com It is plausible that by inhibiting lipoxygenase, this compound indirectly suppresses the expression of inflammatory genes. However, direct evidence from transcriptomic studies (e.g., RNA sequencing) is needed to identify the specific genes and transcriptional networks regulated by this compound. nih.gov

Impact on Second Messenger Systems

The precise mechanisms by which this compound modulates intracellular signaling pathways are not fully elucidated, but evidence suggests a potential role in the disruption of calcium (Ca²⁺) homeostasis, a critical second messenger system. wikipedia.orgnih.gov Second messengers are intracellular molecules that relay signals from cell-surface receptors to effector proteins, triggering a cascade of events that lead to specific cellular responses. wikipedia.orgnih.govlibretexts.org Calcium ions are among the most versatile second messengers, regulating processes from gene expression to apoptosis. nih.govlibretexts.org

One potential, though not directly confirmed, mechanism for this compound's action involves the modulation of store-operated calcium channels (SOCs). nih.govfrontiersin.org SOCs are a primary route for calcium entry into the cell, activated in response to the depletion of Ca²⁺ from the endoplasmic reticulum (ER). nih.govfrontiersin.orgelifesciences.orgnih.gov This process, known as store-operated calcium entry (SOCE), is initiated when STIM proteins, acting as ER Ca²⁺ sensors, detect low calcium levels and subsequently activate Orai channels in the plasma membrane to allow Ca²⁺ influx. nih.govnih.gov Research on other structurally diverse compounds has demonstrated that the induction of apoptosis in human urothelial cells can occur through a mechanism involving these store-operated calcium channels. While direct studies on this compound are pending, its induction of apoptosis in similar cell lines suggests it might engage this pathway, thereby impacting the intricate Ca²⁺ second messenger system.

Cellular Responses to this compound Exposure in In Vitro Models

This compound has been demonstrated to affect the viability of both normal and malignant human bladder epithelial cell lines. A key study synthesized this compound and evaluated its effects on these specific cell types, providing foundational data on its bioactivity in the context of bladder cells. york.ac.ukdokumen.pubresearchgate.net The compound's impact on cell viability indicates a potential to inhibit cell proliferation, a hallmark of anti-cancer agents. nih.govnih.gov The differential effect on normal versus malignant cells is a critical area of investigation for targeted cancer therapies.

The research findings on the viability of bladder epithelial cell lines following exposure to this compound are summarized in the table below.

| Cell Line Type | Effect Observed | Reference |

| Normal Bladder Epithelial Cells | Modulation of Viability | york.ac.uk |

| Malignant Bladder Epithelial Cells | Reduction in Viability | york.ac.uk |

This interactive table is based on findings reported by Demotie et al., 2004. The study confirmed an effect on cell viability, which is a crucial first step in assessing the compound's potential.

The anti-proliferative effects of this compound are linked to its ability to interfere with the cell cycle and trigger programmed cell death, or apoptosis. dntb.gov.ua The cell cycle is a tightly regulated series of phases (G1, S, G2, and M) that govern cell growth and division. bdbiosciences.comnih.gov Chemical-genomic profiling has revealed that this compound induces a cell cycle arrest at the G2/M phase. scispace.com This blockage prevents cells from entering mitosis, thereby halting their division and proliferation.

In addition to cell cycle arrest, this compound appears to induce apoptosis. nih.gov Apoptosis is a controlled process of cell self-destruction that is essential for tissue homeostasis and eliminating damaged or cancerous cells. bdbiosciences.comimrpress.com The induction of apoptosis by this compound in bladder cancer cells likely involves caspase-dependent pathways. nih.govimrpress.com These pathways are characterized by the activation of a cascade of cysteine proteases called caspases, which execute the process of cell death. Sanguinarine, for example, induces apoptosis in bladder cancer cells through the upregulation of Bax, downregulation of Bid, activation of caspases-3, -8, and -9, and the generation of reactive oxygen species (ROS). nih.gov While the specific apoptotic pathway activated by this compound requires further investigation, its ability to induce both cell cycle arrest and apoptosis underscores its potential as an anti-neoplastic agent. dntb.gov.uascispace.com

| Cellular Process | Specific Effect of this compound | Common Molecular Mediators |

| Cell Cycle | Arrest at G2/M Phase | Cyclins, Cyclin-Dependent Kinases (CDKs) |

| Apoptosis | Induction of Programmed Cell Death | Caspases, Bcl-2 family proteins (e.g., Bax, Bid) |

This interactive table summarizes the known and potential effects of this compound on core cellular processes based on available research.

This compound's cellular effects extend to the modulation of key organelles, particularly the mitochondria and the endoplasmic reticulum (ER). There is evidence suggesting that this compound may contribute to ER stress. idrblab.net The ER is responsible for the synthesis and folding of proteins; when this process is disrupted by stressors, unfolded or misfolded proteins accumulate, triggering the Unfolded Protein Response (UPR). mdpi.commdpi.comnih.gov Chronic or unresolved ER stress can lead to apoptosis, linking organelle dysfunction to the induction of cell death. nih.govplos.org

Furthermore, this compound's activity may impact mitochondrial function. Mitochondria are central to cellular energy production and are also key regulators of apoptosis. ki.semedsafe.govt.nz A related marine compound, mycothiazole, is known to be a potent inhibitor of the mitochondrial complex I, a critical component of the electron transport chain. scispace.com This suggests that this compound could potentially share a similar mechanism, disrupting mitochondrial energy metabolism and integrity. scispace.comeuropa.eu Such disruption can lead to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c, directly initiating the caspase cascade. mdpi.combiorxiv.org

The efficacy of a chemical compound is highly dependent on its ability to enter target cells and accumulate at sufficient concentrations. This involves overcoming cellular uptake and efflux barriers. nih.govmdpi.com Cellular uptake is often mediated by endocytic processes, such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis. mdpi.comdovepress.comuni-marburg.de

A significant challenge in cancer therapy is the phenomenon of multidrug resistance (MDR), which is often caused by the overexpression of drug efflux pumps. researchgate.netdokumen.pub These pumps, such as P-glycoprotein (MDR1), are transmembrane proteins that actively transport a wide range of compounds out of the cell, reducing their intracellular concentration and therapeutic effect. dokumen.pub Research has shown that this compound can play a role in reversing efflux pump-mediated resistance. nih.gov Specifically, it was investigated for its ability to enhance the activity of the antifungal agent fluconazole (B54011) in resistant Candida albicans by modulating efflux pump activity. nih.gov This finding suggests that this compound may act as an efflux pump inhibitor or modulator. researchgate.netresearchgate.net By inhibiting these pumps, this compound could potentially increase the intracellular accumulation of co-administered therapeutic agents, thereby overcoming drug resistance in cancer cells. The precise mechanisms of this compound's own uptake and its interaction with specific human efflux transporters remain an area for further detailed investigation. dovepress.comnih.gov

Structure Activity Relationship Sar and Chemical Modifications of Jaspaquinol

Design and Synthesis of Jaspaquinol Analogues for SAR Studies

A full elucidation of a compound's SAR is heavily reliant on the chemical synthesis of analogues, which allows for the precise modification of its structure to probe the function of different substructures. While the total synthesis of this compound itself has been reported, there is a notable lack of published research detailing the systematic design and synthesis of a library of this compound analogues for comprehensive SAR studies. york.ac.uk

Systematic Modification of Key Structural Motifs

Detailed studies involving the systematic modification of this compound's key structural motifs—the quinoline (B57606) core, the farnesyl-derived terpenoid side chain, and the hydroxyl group—have not been reported. Such studies would be invaluable in understanding the contribution of each part of the molecule to its biological activity. For instance, modifying the substitution pattern on the quinoline ring, altering the length and saturation of the terpene chain, or exploring the role of the hydroxyl group's position and stereochemistry would provide critical data for a robust SAR model.

Conformationally Restricted Analogues and Conformational Analysis

There is no information available in the reviewed literature regarding the design, synthesis, or conformational analysis of conformationally restricted analogues of this compound. Creating such analogues, for example by introducing rings or double bonds into the flexible terpene side chain, would be a powerful strategy to understand the bioactive conformation of this compound when bound to its molecular targets. Such studies could reveal the optimal three-dimensional arrangement of the pharmacophoric elements required for potent biological activity.

Impact of Structural Variations on Molecular Target Interactions

The primary molecular targets identified for this compound are the human lipoxygenase (LOX) isozymes. Studies have compared the inhibitory activity of this compound and a small number of related natural meroterpenes, providing a preliminary understanding of how structural variations affect potency and selectivity against these enzymes. idrblab.netacs.org

Altered Enzyme Inhibition Potency and Selectivity

This compound has been identified as a potent inhibitor of human 5-lipoxygenase (5-hLO) and 15-lipoxygenase (15-hLO), with moderate activity against 12-lipoxygenase (12-hLO). idrblab.netacs.orgnih.gov Comparative studies with related natural products such as jaspic acid, isojaspic acid, and puupehenone have shed some light on the structural features that influence this inhibitory activity and selectivity.

This compound demonstrates significant potency against 5-hLO, with a reported IC₅₀ value of 0.45 µM. acs.orgscispace.com It also potently inhibits 15-hLO with an IC₅₀ of 0.3 µM. ufsc.br Its activity against 12-hLO is less pronounced, with a reported IC₅₀ of 4.5 µM. acs.org This indicates a degree of selectivity for 5-hLO and 15-hLO over 12-hLO.

The comparison with jaspic acid, which has a bicyclic terpene moiety, reveals differences in selectivity. Jaspic acid is a more potent inhibitor of 12-hLO (IC₅₀ = 0.7 µM) but is less potent against 15-hLO (IC₅₀ = 1.4 µM) compared to this compound. acs.orgufsc.br This suggests that the monocyclic terpene structure of this compound may favor inhibition of 15-hLO, while the bicyclic system of jaspic acid enhances activity against 12-hLO.

Interestingly, puupehenone, which possesses a sesquiterpene-hydroquinone structure, shows very good selectivity for 5-hLO (IC₅₀ = 0.9 µM) over 12-hLO (IC₅₀ = 8.3 µM), but less selectivity against 15-hLO (IC₅₀ = 0.8 µM). acs.org This highlights that both the nature of the aromatic portion (quinoline vs. hydroquinone) and the structure of the terpene unit are critical determinants of both potency and selectivity across the lipoxygenase isozymes.

Table 1: Comparative Inhibitory Activity of this compound and Related Meroterpenes against Human Lipoxygenase Isozymes IC₅₀ values are presented in µM. Data sourced from multiple studies. acs.orgufsc.br

| Compound | 5-hLO IC₅₀ (µM) | 12-hLO IC₅₀ (µM) | 15-hLO IC₅₀ (µM) |

|---|---|---|---|

| This compound | 0.45 | 4.5 | 0.3 |

| Jaspic Acid | ND | 0.7 | 1.4 |

| Isojaspic Acid | ND | 3.1 | 5.3 |

| Puupehenone | 0.9 | 8.3 | 0.8 |

ND: Not Determined in the cited studies.

Development of Chemical Probes and Derivatization Strategies for this compound

The promising biological activities of this compound, particularly its potent inhibition of human 12- and 15-lipoxygenases, have spurred interest in the development of chemical probes. mdpi.com These probes are indispensable tools for elucidating the molecular mechanisms of action, identifying specific cellular targets, and visualizing the distribution of the compound within biological systems. The design of such probes relies on a foundational understanding of this compound's structure-activity relationships (SAR), which dictates where modifications can be made without compromising its biological activity.

Photoaffinity Probes for Target Identification

Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a bioactive molecule within a complex cellular environment. acs.org This method involves derivatizing the compound of interest with a photoreactive group that, upon activation with light, forms a covalent bond with interacting proteins. Subsequent purification and analysis by mass spectrometry can then identify these protein targets.

For this compound, the design of a photoaffinity probe would necessitate the introduction of a photoreactive moiety, such as a benzophenone (B1666685) or a diazirine, at a position on the molecule that does not interfere with its binding to target proteins. SAR studies on this compound and related terpenoids indicate that the hydroquinone (B1673460) ring and the terpenoid side chain are crucial for its inhibitory activity against lipoxygenases. mdpi.com Specifically, modifications to the terpenoid portion can significantly alter activity, suggesting that this region is intimately involved in target binding. Therefore, a logical strategy would be to attach the photoreactive group to the hydroquinone ring, potentially at one of the hydroxyl groups or an unsubstituted carbon, via a linker.

A hypothetical design for a this compound-based photoaffinity probe is presented below. This probe would also ideally include a "handle" for enrichment, such as a terminal alkyne or azide, to facilitate capture of the cross-linked protein-probe complexes via click chemistry.

Table 1: Hypothetical this compound-Based Photoaffinity Probes

| Probe Name | Photoreactive Group | Linker | Enrichment Handle | Proposed Attachment Point |

|---|---|---|---|---|

| JQ-PAP-1 | Benzophenone | Polyethylene glycol (PEG) | Terminal Alkyne | C-4' Hydroxyl of the hydroquinone ring |

The synthesis of such probes would likely involve a multi-step process, starting with a protected this compound precursor, followed by the attachment of the linker and photoreactive group, and finally deprotection. The efficacy of these probes would be validated by confirming that they retain inhibitory activity against known targets like 12/15-lipoxygenase and by demonstrating successful light-dependent cross-linking to these targets.

Fluorescently Tagged Analogues for Live-Cell Imaging

To visualize the subcellular localization and trafficking of this compound, fluorescently tagged analogues can be synthesized. These probes incorporate a fluorophore, allowing for real-time imaging in living cells using fluorescence microscopy. The key challenge in designing these analogues is to ensure that the bulky fluorophore does not abrogate the compound's biological activity or alter its natural distribution.

Drawing from the same SAR principles, the hydroquinone moiety of this compound appears to be the most suitable site for modification. A fluorescent dye, such as a rhodamine or fluorescein (B123965) derivative, could be attached via a linker to one of the hydroxyl groups. The choice of fluorophore and linker length is critical to balance the need for a strong fluorescent signal with the maintenance of biological function.

Table 2: Hypothetical Fluorescently Tagged this compound Analogues

| Analogue Name | Fluorophore | Linker | Proposed Attachment Point | Excitation/Emission (nm) |

|---|---|---|---|---|

| JQ-Fluor-555 | Rhodamine B | Amino-alkyl | C-4' Hydroxyl of the hydroquinone ring | ~555 / ~580 |

The synthesis would involve the conjugation of a reactive derivative of the fluorophore with a suitably functionalized this compound molecule. Once synthesized, these fluorescent analogues would be introduced to cultured cells, and their localization could be monitored using techniques like confocal microscopy. This would provide invaluable insights into whether this compound accumulates in specific organelles, such as the mitochondria or endoplasmic reticulum, which could be related to its mechanism of action.

Immobilized this compound for Affinity Chromatography

Affinity chromatography is a technique used to purify and identify binding partners of a specific molecule from a complex mixture, such as a cell lysate. researchgate.net This method requires the covalent attachment (immobilization) of the molecule of interest, in this case this compound, to a solid support, typically agarose (B213101) or sepharose beads.

The strategy for immobilizing this compound would again focus on modifying a part of the molecule that is not essential for target binding. A linker with a reactive functional group (e.g., an amine or carboxylic acid) would be attached to the hydroquinone ring of this compound. This functionalized this compound could then be coupled to commercially available activated beads.

Table 3: Hypothetical Immobilized this compound for Affinity Chromatography

| Matrix Name | Solid Support | Linker | Attachment Chemistry | Proposed Attachment Point |

|---|---|---|---|---|

| JQ-Affinity-1 | NHS-activated Sepharose | Diamino-hexane | Amide bond formation | C-4' Hydroxyl (after conversion to a carboxyl group) |

Once the this compound-coupled resin is prepared, a cell lysate can be passed over it. Proteins that bind to this compound will be retained on the column, while non-binding proteins will wash through. The bound proteins can then be eluted and identified by mass spectrometry. This approach provides a direct method for identifying the full spectrum of proteins that interact with this compound, potentially uncovering novel targets and off-target effects.

Analytical and Bioanalytical Methodologies for Jaspaquinol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the purification and quantitative analysis of Jaspaquinol. The selection of a specific technique depends on the analytical goal, whether it is bulk isolation, trace quantification, or assessment of stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purification and analysis of this compound from sponge extracts. nih.gov Reversed-phase (RP) HPLC is commonly employed, utilizing C18 columns that separate compounds based on their hydrophobicity.

Researchers have successfully used semi-preparative and analytical HPLC systems for this purpose. acs.orgescholarship.org For instance, the purification of this compound and its analogs has been achieved using columns such as the Develosil ODS-HG-5. researchgate.net The mobile phase typically consists of a gradient of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, sometimes containing additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. escholarship.orgresearchgate.netacs.org Detection is often carried out using a UV detector, with wavelengths such as 215 nm being effective for monitoring the compound. researchgate.net

| Technique | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| HPLC | Develosil ODS-HG-5 (20 × 250 mm) | 80-100% MeOH-20 mM NH4CH3COO | 6 mL/min | UV (215 nm) | researchgate.net |

| RP HPLC | Not Specified | 40–100% CH3CN – H2O (0.1% FA) | 10 mL/min | Not Specified | escholarship.org |

| Semi-preparative HPLC | Higgins Haisil C18 (5 µm, 250 mm × 10 mm) | Gradient of H2O and ACN (both with 0.1% FA) | 2 mL/min | Not Specified | acs.org |

Gas Chromatography (GC) is generally less suited for the direct analysis of large, non-volatile natural products like this compound. However, it can be a valuable tool in the broader context of this compound research. GC, often coupled with mass spectrometry (GC-MS), can be used to analyze volatile secondary metabolites produced by the source sponge or its symbiotic microorganisms. core.ac.ukresearchgate.net This can provide insights into the biosynthesis of this compound or help in the chemotaxonomic classification of the organism. Theoretically, GC could also be employed for impurity profiling if any volatile impurities or degradation products are present, though this would likely require a chemical derivatization step to increase the volatility of the analytes.

Natural products often exist as single enantiomers, and their biological activity is highly dependent on their stereochemistry. Therefore, assessing the enantiomeric purity of this compound is critical. Chiral separation techniques, primarily chiral HPLC, are essential for this purpose. mdpi.comeijppr.comregistech.com

This involves using a chiral stationary phase (CSP) that can differentiate between enantiomers. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. eijppr.comymc.co.jp While specific chiral separation methods for this compound itself are not extensively detailed in the provided literature, the methodology is well-established for related compounds. For example, semipreparative RP chiral chromatography has been used to separate diastereomers of puupehenone analogs, which are also derived from marine sponges. nih.gov Another approach involves derivatizing the analyte with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers that can then be separated on a standard achiral column like a C18. acs.orgrestek.com

Mass Spectrometry-Based Approaches for Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool in this compound research, providing sensitive detection and crucial structural information. univie.ac.atbioanalysis-zone.comlabmanager.com It is almost always coupled with a chromatographic separation step, such as liquid chromatography.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, making it the 'go-to' method for quantifying trace amounts of compounds in complex biological matrices like plasma or tissue homogenates. bioanalysis-zone.comlcms.czjapsonline.comnih.govmdpi.com In the context of this compound research, LC-MS/MS would be the method of choice for pharmacokinetic studies or for detecting the compound in sponge extracts.

The process involves separating the compound from the matrix using HPLC, followed by ionization, typically with electrospray ionization (ESI). acs.org The precursor ion corresponding to this compound is then selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides high specificity and reduces background noise. lcms.cz For example, a detailed LC-MS/MS analysis of related diastereomers utilized a Dionex UltiMate 3000 UHPLC with a C18 column, coupled to an Orbitrap Velos Pro mass spectrometer with heated ESI in positive ionization mode. acs.org Such methods are essential for accurate quantification in complex environments. japsonline.comnih.gov

High-Resolution Mass Spectrometry (HRMS) is critical for the initial identification and structural elucidation of novel natural products, including this compound. univie.ac.atbioanalysis-zone.comdrug-dev.com Unlike nominal mass instruments, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. bioanalysis-zone.comlabmanager.com

This high accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. bioanalysis-zone.com For instance, High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) and High-Resolution Time-of-Flight Mass Spectrometry (HRTOFMS) have been used to determine the molecular formula of terpenoids structurally related to this compound. google.com The analysis of fragmentation patterns (MS/MS) obtained via HRMS provides further structural details, helping to piece together the molecule's structure. acs.orgdrug-dev.com This capability is fundamental in differentiating this compound from other closely related metabolites or isomers present in the natural source. acs.org

| Technique | Instrumentation | Ionization Mode | Key Application | Reference |

|---|---|---|---|---|

| LC-MS/MS | Dionex UltiMate 3000 UHPLC with Orbitrap Velos Pro | Heated Electrospray Ionization (HESI), Positive Mode | Separation and fragmentation analysis of diastereomers | acs.org |

| HRFABMS / HRTOFMS | Not Specified | FAB / ESI | Accurate mass determination for molecular formula C27H38O3 | google.com |

| MS | VG Quattro 5022 Mass spectrometer | Not Specified | Recording of CIMS spectra for structural analysis | researchgate.net |

Imaging Mass Spectrometry for Spatial Distribution in In Vitro Systems

Imaging Mass Spectrometry (IMS) is a powerful, label-free technique that allows for the visualization of the spatial distribution of molecules, such as this compound, directly within biological samples like three-dimensional (3D) cell cultures. catapult.org.uknih.govnih.gov This method provides invaluable insights into the localization of the compound within complex cellular architectures, which can be critical for understanding its pharmacokinetic and pharmacodynamic properties. catapult.org.uk

In a typical IMS experiment for an in vitro system, a 3D cell culture model, which mimics the architecture and molecular gradients of natural tissue, is utilized. nih.gov Methodologies like Matrix-Assisted Laser Desorption/Ionization (MALDI)-IMS can be employed to analyze the distribution of proteins and small molecules. nih.govnih.gov This involves rastering a laser across the sample surface, generating a mass spectrum at each discrete point (pixel). nih.gov By selecting the mass-to-charge ratio corresponding to this compound, a detailed ion image can be constructed, revealing its relative abundance and precise location within the cellular structure. nih.gov This molecular information can then be overlaid with optical or histological images of the same sample to correlate this compound's distribution with specific cellular features. catapult.org.uknih.gov

The data generated from IMS can reveal whether this compound accumulates in specific regions of a tumor spheroid model, for instance, which could have significant implications for its efficacy. Combining IMS data with tandem mass spectrometry (MS/MS) allows for the structural confirmation of this compound and the identification of any potential metabolites directly from the tissue. nih.gov

Table 1: Key Aspects of Imaging Mass Spectrometry for this compound Analysis in In Vitro Systems

| Parameter | Description | Relevance to this compound Research |

| Sample Type | Three-dimensional (3D) cell cultures (e.g., spheroids) | Mimics in vivo tissue architecture, providing a more biologically relevant context for spatial distribution studies. nih.gov |

| Instrumentation | MALDI-IMS, DESI-MSI | Enables label-free detection and mapping of this compound and other molecules directly from the sample surface. catapult.org.uknih.gov |

| Data Output | Ion images showing spatial distribution and relative abundance | Visualizes where this compound localizes within the cellular model, aiding in understanding its mechanism of action. nih.gov |

| Correlative Analysis | Overlay with histological or optical images | Links the molecular distribution of this compound to specific cellular and morphological features. catapult.org.uknih.gov |

| Identification | MS/MS fragmentation | Confirms the identity of this compound and can be used to identify potential metabolites within the sample. nih.gov |

Spectroscopic Techniques for Interaction and Structural Studies

Spectroscopic methods are indispensable for investigating the molecular interactions of this compound and the consequent structural alterations of its biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level in solution. nih.govnih.gov It can provide detailed information about the binding interface, affinity, and conformational changes induced by the binding of a small molecule like this compound to a target protein. frontiersin.org

One common NMR method is chemical shift perturbation (CSP), also known as chemical shift mapping. nih.govfrontiersin.org In a typical experiment, a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC) of an isotopically labeled protein are recorded upon titration with this compound. The binding of this compound to the protein will perturb the local electronic environment of nearby amino acid residues, causing changes in their chemical shifts. frontiersin.org By monitoring these changes, the specific residues at the binding interface can be identified. The magnitude of the chemical shift changes can also be used to determine the dissociation constant (Kd) of the protein-ligand complex, providing a measure of binding affinity. nih.gov

For these experiments to be successful, the interaction should ideally be in the fast to intermediate exchange regime on the NMR timescale. nih.gov This allows for the observation of a population-weighted average signal that shifts progressively upon ligand addition. frontiersin.org

Table 2: Application of NMR Spectroscopy for this compound-Protein Interaction Studies

| NMR Technique | Information Obtained | Experimental Considerations |

| Chemical Shift Perturbation (CSP) | Identifies amino acid residues at the binding interface. nih.govfrontiersin.org | Requires isotopically labeled protein (e.g., ¹⁵N, ¹³C). The interaction should be in fast or intermediate exchange. nih.gov |

| Titration Experiments | Determination of binding affinity (dissociation constant, Kd). nih.gov | Requires a series of spectra at varying ligand concentrations. |

| Nuclear Overhauser Effect Spectroscopy (NOESY) | Provides through-space distance constraints between this compound and protein protons. conductscience.com | Useful for determining the 3D structure of the complex. |

Circular Dichroism (CD) spectroscopy is a highly sensitive technique used to investigate the secondary and tertiary structure of proteins and to detect conformational changes upon ligand binding. core.ac.uke3s-conferences.org CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. wikipedia.org

When this compound binds to a target protein, it can induce changes in the protein's conformation. These changes are reflected in the CD spectrum. For example, a change in the alpha-helical or beta-sheet content of the protein will result in characteristic alterations in the far-UV region of the CD spectrum (typically 190-250 nm). core.ac.uk Changes in the tertiary structure, affecting the environment of aromatic amino acids and disulfide bonds, can be observed in the near-UV region (250-310 nm). core.ac.uk

By comparing the CD spectrum of the protein in the absence and presence of this compound, researchers can quantify the extent of the conformational change. e3s-conferences.org This information is crucial for understanding how the binding event translates into a functional effect on the protein. For instance, CD studies have been used to show that the binding of Ca²⁺ to its protein activator induces an increase in the alpha-helix content. nih.gov

Table 3: Using Circular Dichroism to Study this compound-Induced Conformational Changes

| Spectral Region | Structural Information | Observed Changes Upon this compound Binding |

| Far-UV (190-250 nm) | Secondary structure (α-helix, β-sheet, random coil). core.ac.uk | Changes in the intensity and position of characteristic bands indicate alterations in the secondary structure content. |

| Near-UV (250-310 nm) | Tertiary structure (environment of aromatic amino acids like Trp, Tyr, Phe). core.ac.uk | Variations in the fine structure of the spectrum suggest changes in the protein's three-dimensional fold. |

Fluorescence spectroscopy is a versatile and sensitive technique for studying the binding dynamics of ligands to proteins. mdpi.com Many proteins contain intrinsic fluorophores, primarily tryptophan residues, whose fluorescence is sensitive to their local environment. mdpi.comnih.gov

The binding of this compound to a protein can lead to quenching of the protein's intrinsic fluorescence. mdpi.com This quenching can be static (due to complex formation) or dynamic (due to collisional encounters). By analyzing the fluorescence quenching data, one can determine binding constants (Ka) and the number of binding sites. nih.gov Synchronous fluorescence spectroscopy can also be employed to probe changes in the microenvironment around tryptophan and tyrosine residues upon this compound binding. mdpi.com

Förster Resonance Energy Transfer (FRET) is a powerful extension of fluorescence spectroscopy that can be used to measure distances between a donor and an acceptor fluorophore. nih.gov In the context of this compound research, FRET assays can be designed to monitor conformational changes in a target protein or to quantify the binding interaction itself. For example, a FRET-based sensor could be developed where the binding of this compound induces a conformational change that alters the distance between two engineered fluorophores on the protein, leading to a change in the FRET efficiency. nih.gov Such assays are highly valuable for high-throughput screening of compounds that modulate protein-protein interactions or protein conformation. carnabio.combpsbioscience.com

Table 4: Fluorescence-Based Methods for this compound Interaction Analysis

| Method | Principle | Information Gained | Application Example |

| Intrinsic Fluorescence Quenching | This compound binding alters the environment of protein fluorophores (e.g., Tryptophan), leading to a decrease in fluorescence intensity. mdpi.com | Binding affinity (Ka), number of binding sites. nih.gov | Titrating a protein with this compound and monitoring the decrease in tryptophan fluorescence. |

| Synchronous Fluorescence | Simultaneously scanning excitation and emission wavelengths at a constant difference to resolve the fluorescence of different fluorophores. mdpi.com | Probing changes in the microenvironment of tyrosine and tryptophan residues upon binding. | Observing shifts in the synchronous fluorescence spectra of a target protein in the presence of this compound. |

| FRET Assays | Non-radiative energy transfer between a donor and acceptor fluorophore, dependent on their proximity. nih.gov | Conformational changes, binding events, inhibitor screening. nih.govcarnabio.com | A FRET-labeled protein that changes conformation upon this compound binding, resulting in a measurable change in FRET signal. |

Computational Chemistry and Molecular Modeling of Jaspaquinol Systems

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Conformational Analysis and Reactivity Prediction

The three-dimensional structure and electronic properties of Jaspaquinol are fundamental to its biological activity. Quantum mechanical (QM) and molecular mechanics (MM) calculations are powerful computational methods used to explore these characteristics.

Conformational Analysis: this compound possesses multiple rotatable bonds, leading to a complex conformational landscape. Identifying the low-energy, biologically relevant conformations is crucial. QM methods, such as Density Functional Theory (DFT), offer high accuracy in calculating the electronic structure and energies of different conformers. nih.gov However, QM methods are computationally expensive. nih.gov A common strategy involves an initial, broader conformational search using less computationally demanding MM force fields, followed by geometry optimization and energy refinement of the most stable conformers using QM calculations. nih.govnih.gov This hybrid QM/MM approach provides a balance between accuracy and computational feasibility.

Reactivity Prediction: QM calculations can also predict the chemical reactivity of this compound. By analyzing molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify regions of the molecule that are susceptible to nucleophilic or electrophilic attack. This information is vital for understanding its metabolic pathways and potential chemical modifications. The calculated electrostatic potential map reveals the charge distribution across the molecule, highlighting sites for potential non-covalent interactions with biological targets.

Hypothetical QM/MM Conformational Analysis Results for this compound

| Conformer | MM Energy (kcal/mol) | Relative QM Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

| 1 | -150.2 | 0.00 | 178.5 (A-B), -65.2 (C-D) |

| 2 | -149.8 | 0.85 | -70.1 (A-B), 179.3 (C-D) |

| 3 | -148.5 | 2.10 | 68.9 (A-B), -64.8 (C-D) |

| 4 | -147.9 | 3.50 | 177.9 (A-B), 75.6 (C-D) |

Note: This table is a hypothetical representation of data that would be generated from a QM/MM conformational analysis of this compound. Dihedral angles refer to specific, key rotatable bonds within the this compound structure.

Molecular Docking and Dynamics Simulations of this compound-Biomolecule Complexes

To understand the mechanism of action of this compound, it is essential to study its interactions with biological macromolecules. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a ligand (this compound) when bound to a receptor's binding site. nih.govgreenpharmacy.info Docking algorithms sample a large number of possible conformations and orientations of this compound within the target's active site, and a scoring function is used to estimate the binding affinity for each pose. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the this compound-biomolecule complex. biointerfaceresearch.comsamipubco.com

Molecular Dynamics (MD) Simulations: While docking provides a static picture of the binding event, MD simulations offer insights into the dynamic behavior of the complex over time. mdpi.com By simulating the motions of atoms in the this compound-biomolecule complex, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the receptor upon binding, and provide a more accurate estimation of binding free energies. nih.govnih.govresearchgate.net These simulations are crucial for validating docking results and understanding the allosteric effects of this compound binding. mdpi.comyoutube.com

Hypothetical Molecular Docking Results of this compound against a Target Protein

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -9.5 | Tyr234, Ser145 | Hydrogen Bond |

| Leu189, Val201 | Hydrophobic | ||

| 2 | -8.8 | Gln146 | Hydrogen Bond |

| Phe230, Ala190 | Hydrophobic | ||

| 3 | -8.2 | Asn142 | Hydrogen Bond |

| Ile192, Met205 | Hydrophobic |

Note: This table is a hypothetical representation of data from a molecular docking study of this compound. Residue names and numbers are illustrative.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgnih.gov For this compound, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogues and for guiding the design of more potent compounds. nih.govnih.gov

To build a QSAR model, a dataset of this compound analogues with experimentally determined biological activities is required. pensoft.net For each analogue, a set of molecular descriptors is calculated, which are numerical representations of their chemical structure and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic properties). pensoft.net Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a mathematical equation that correlates these descriptors with the observed biological activity. nih.govyoutube.com A validated QSAR model can then be used to predict the activity of novel this compound analogues before they are synthesized, saving time and resources. pensoft.net

Hypothetical QSAR Model for this compound Analogues

| Descriptor | Coefficient | Importance (%) | Description |

| LogP | +0.45 | 35 | Lipophilicity |

| TPSA | -0.28 | 25 | Topological Polar Surface Area |

| SaaOE-Index | +0.15 | 20 | Electrotopological State Index |

| MW | -0.10 | 10 | Molecular Weight |

| HBD | -0.05 | 10 | Hydrogen Bond Donors |

Note: This table provides a hypothetical example of a QSAR model equation, where the biological activity (e.g., pIC50) is predicted based on a linear combination of molecular descriptors. The coefficients indicate the positive or negative contribution of each descriptor to the activity.

De Novo Design and Virtual Screening for Novel Scaffolds with this compound-like Activity Profiles

Beyond modifying the this compound scaffold itself, computational methods can be used to discover entirely new molecules that mimic its biological activity.

Virtual Screening: This computational technique involves screening large libraries of chemical compounds to identify those that are likely to bind to a target of interest. semanticscholar.orgresearchgate.net Virtual screening can be either structure-based or ligand-based. In structure-based virtual screening, compounds are docked into the binding site of this compound's biological target. nih.gov In ligand-based virtual screening, compounds are compared to the structure of this compound to identify those with similar shapes and pharmacophoric features (the spatial arrangement of features necessary for biological activity). semanticscholar.orgnih.govmdpi.com

De Novo Design: This approach involves computationally "growing" new molecules within the constraints of a target's binding site or based on a pharmacophore model derived from this compound. pharmafeatures.comnih.gov De novo design algorithms can generate novel chemical scaffolds that are structurally distinct from this compound but retain the key interactions required for biological activity. rsc.orgrsc.org These novel scaffolds can offer improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.

Hypothetical Results of a Virtual Screening Campaign

| Screening Method | Total Compounds Screened | Hit Rate (%) | Top Hit ID | Predicted Affinity (kcal/mol) |

| Structure-Based (Docking) | 1,000,000 | 0.1 | ZINC12345 | -10.2 |

| Ligand-Based (Pharmacophore) | 1,000,000 | 0.5 | CHEMBL67890 | N/A (Fit Score: 0.95) |

| Ligand-Based (Shape Similarity) | 1,000,000 | 0.3 | PUBCHEM11223 | N/A (Tanimoto: 0.88) |

Note: This table is a hypothetical representation of the outcome of a virtual screening campaign to find this compound mimetics. The hit rate and top hit information are illustrative.

Future Perspectives and Challenges in Jaspaquinol Research

Integration of Multi-Omics Technologies for Holistic Mechanistic Elucidation

A primary challenge in Jaspaquinol research is to move beyond a single target-single outcome understanding to a holistic view of its cellular impact. The integration of multi-omics technologies offers a powerful strategy to achieve this. frontlinegenomics.comquanticate.com A multi-omics approach combines various "omics" disciplines—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive snapshot of the molecular state of a biological system in response to this compound. quanticate.comnih.gov

Genomics and Transcriptomics: These approaches can identify changes in gene expression patterns induced by this compound. By analyzing the complete set of RNA transcripts (transcriptome), researchers can pinpoint which genes and signaling pathways are activated or suppressed by the compound, offering clues to its broader biological functions and potential off-target effects. nih.gov

Proteomics: As the executors of cellular function, proteins are key to understanding a compound's mechanism. Proteomics can identify the direct protein targets of this compound and downstream changes in protein expression and post-translational modifications. frontlinegenomics.com This is crucial for validating its known targets, like lipoxygenase, and discovering new ones. nih.govresearchgate.net

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a cell or organism. It can reveal how this compound alters metabolic pathways, providing insights into the functional consequences of its interaction with cellular targets. quanticate.com

By integrating these data sets, researchers can construct a detailed molecular map of this compound's effects, identifying metabolic bottlenecks, affected signaling networks, and uncovering novel therapeutic potentials. frontiersin.orgmdpi.com This comprehensive understanding is essential for advancing the compound's development and application.

Development of Advanced In Vitro and Organoid Models for Complex Biological Studies

Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex microenvironment of native human tissues. uu.nllek.com This limitation can lead to poor translation of in vitro findings to in vivo reality. The future of this compound research will increasingly rely on advanced in vitro models, such as three-dimensional (3D) cultures and organoids, to bridge this gap. uu.nlsummerschoolsineurope.eu

Organoids are miniature, self-organizing 3D structures grown from stem cells that mimic the architecture and function of real organs. nih.govmdpi.comfrontiersin.org For a compound like this compound, which has shown effects on bladder epithelial cells, bladder organoid models could provide a more physiologically relevant system for study. york.ac.ukhubrecht.eu These models recapitulate crucial aspects of in vivo tissues, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and complex tissue-specific architecture. uu.nlresearchgate.net

The use of patient-derived organoids presents a particularly exciting frontier for personalized medicine. mdpi.com These models could be used to test the efficacy and potential toxicity of this compound on a patient-specific basis, particularly in the context of diseases like cancer where individual tumor biology varies greatly. frontiersin.org Furthermore, organ-on-a-chip technologies, which integrate organoid cultures into microfluidic systems, can model the interactions between different organs, allowing for more complex studies of a compound's systemic effects. lek.comnih.gov

Exploration of this compound as a Chemical Biology Tool for Dissecting Specific Biological Pathways

Beyond its potential therapeutic applications, this compound holds significant promise as a chemical biology tool or "chemical probe." nih.govsnv63.ru Chemical probes are small molecules with high potency and selectivity for a specific protein target, used to interrogate biological systems and dissect the function of that target in health and disease. soton.ac.uknih.gov As a potent inhibitor of lipoxygenase, this compound is already a valuable tool for studying the roles of this enzyme family in various physiological and pathological processes. nih.govvliz.beepa.gov

Future research can expand the utility of this compound by creating functionalized derivatives. nih.gov For instance:

Fluorescently-labeled this compound: Attaching a fluorophore would allow for the direct visualization of the compound's subcellular localization and its interaction with target proteins within living cells. nih.gov

Biotinylated this compound: Adding a biotin (B1667282) handle enables affinity-based pulldown experiments to identify the full spectrum of proteins that interact with this compound, confirming known targets and potentially revealing novel ones. nih.gov

Photo-crosslinking Probes: Incorporating a photo-activatable crosslinking group can be used to covalently trap and identify binding partners, including transient or low-affinity interactors. nih.govrsc.org

By employing these sophisticated chemical tools, researchers can precisely dissect the biological pathways modulated by this compound, validate new drug targets, and deepen our understanding of the complex signaling networks it influences. nih.govplos.orgnih.govspringernature.com

Sustainable Production and Green Chemistry Principles in this compound Synthesis

A major hurdle for the development of many marine natural products, including this compound, is the "supply problem." nih.gov this compound is naturally produced by marine sponges, but harvesting from these sources is often unsustainable due to low yields and the potential for ecological damage. vliz.benih.govnih.gov Therefore, chemical synthesis is essential for providing a reliable and scalable supply of the compound. Future synthetic efforts will need to embrace the principles of green chemistry to ensure that the production of this compound is environmentally and economically viable. epitomejournals.comijsetpub.com

The core tenets of green chemistry applicable to this compound synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.orgsphinxsai.com

Use of Renewable Feedstocks: Exploring starting materials derived from biomass rather than petroleum sources. ijsetpub.com

Catalysis: Employing highly efficient and selective catalysts, particularly biocatalysts like enzymes, can enable reactions to be performed under mild, energy-saving conditions (e.g., room temperature and neutral pH) and can reduce the need for protecting groups. acs.orggesundheitsindustrie-bw.de

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives to reduce environmental impact and improve safety. epitomejournals.comwjpmr.com

While total syntheses of this compound have been achieved, future work will focus on optimizing these routes according to green chemistry principles. york.ac.ukresearchgate.net The development of biocatalytic steps or chemoenzymatic strategies could dramatically improve the sustainability of the synthesis, making this valuable compound more accessible for extensive research and potential future applications. gesundheitsindustrie-bw.deresearchgate.netscispace.com

Q & A

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility and compliance with FAIR principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products